molecular formula C11H7Cl2NO2 B2835744 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde CAS No. 1215387-99-7

2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde

Cat. No.: B2835744
CAS No.: 1215387-99-7
M. Wt: 256.08
InChI Key: FHJAVYLZHDPTCU-UHFFFAOYSA-N
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Description

2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08478 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde involves several steps. One common method includes the reaction of 2,6-dichloroaniline with methoxyacetaldehyde in the presence of a catalyst to form the quinoline ring system . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to increase yield and efficiency .

Mechanism of Action

Biological Activity

2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde is a compound belonging to the quinoline family, characterized by its unique chemical structure and diverse biological activities. This article explores its mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C10H7Cl2NO2
Molecular Weight : 221.64 g/mol
Structural Characteristics : The compound features a bicyclic structure with two chlorine atoms and a methoxy group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions, impacting pharmacokinetics and therapeutic efficacy.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria.
    • Inhibition Zones : In studies comparing its effectiveness against standard antibiotics like fluconazole, derivatives of this compound exhibited broader antimicrobial activity .
  • Antifungal Activity :
    • It has been tested against fungi such as Candida albicans and Aspergillus niger, demonstrating significant inhibition .
  • Anticancer Potential :
    • The compound's ability to inhibit specific enzymes suggests potential applications in cancer therapy, particularly in targeting mutated isocitrate dehydrogenase (IDH) enzymes found in several cancers .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with related compounds:

Compound NameAntimicrobial ActivityAntifungal ActivityAnticancer Potential
2-Chloro-7-methoxyquinoline-3-carbaldehydeModerateLowLow
2,6-Dichloroquinoline-3-carbaldehydeHighModerateModerate

The presence of the methoxy group and the specific substitution pattern of chlorine atoms significantly affect the reactivity and biological efficacy of these compounds.

Case Studies

  • Study on Antimicrobial Properties :
    A recent study evaluated the antimicrobial efficacy of various derivatives of quinoline compounds against Streptococcus pneumoniae and Escherichia coli. The results indicated that compounds with specific substitutions exhibited higher inhibition zones compared to traditional antibiotics .
  • Research on Anticancer Effects :
    Another investigation focused on the role of this compound as an IDH inhibitor. The study highlighted its potential in reducing tumor growth in glioma models by targeting metabolic pathways altered in cancer cells .

Properties

IUPAC Name

2,6-dichloro-7-methoxyquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-10-4-9-6(3-8(10)12)2-7(5-15)11(13)14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJAVYLZHDPTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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